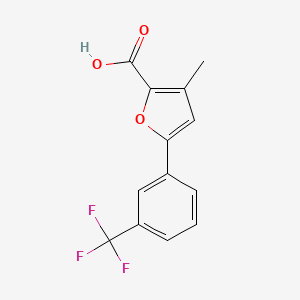
3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid is an organic compound characterized by a furan ring substituted with a trifluoromethyl phenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The process involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various physiological effects.
Comparación Con Compuestos Similares
- 5-(3-Trifluoromethyl-phenyl)-furan-2-carboxylic acid
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles
Comparison: Compared to similar compounds, 3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid is unique due to the presence of the methyl group on the furan ring. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H9F3O3 |
|---|---|
Peso molecular |
270.20 g/mol |
Nombre IUPAC |
3-methyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C13H9F3O3/c1-7-5-10(19-11(7)12(17)18)8-3-2-4-9(6-8)13(14,15)16/h2-6H,1H3,(H,17,18) |
Clave InChI |
UANOIADLWBLXOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















